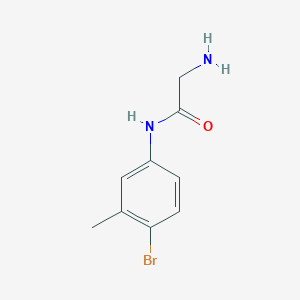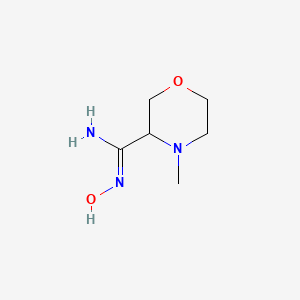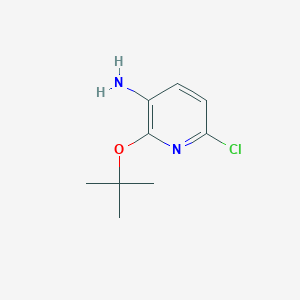
2-(Tert-butoxy)-6-chloropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)-6-chloropyridin-3-amine is an organic compound with the molecular formula C9H13ClN2O It is a derivative of pyridine, featuring a tert-butoxy group at the second position and a chlorine atom at the sixth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-6-chloropyridin-3-amine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridine ring. One common method is the reaction of 2-chloro-6-nitropyridine with tert-butyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyridine ring, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Tert-butoxy)-6-chloropyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For example, the tert-butoxy group can be removed under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyridines, while oxidation or reduction can lead to the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)-6-chloropyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex pyridine derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Tert-butoxy)-6-chloropyridin-3-amine involves its interaction with various molecular targets The tert-butoxy group can act as a protecting group, stabilizing the compound and preventing unwanted reactions
Vergleich Mit ähnlichen Verbindungen
2-(Tert-butoxy)pyridine: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloropyridin-3-amine: Lacks the tert-butoxy group, which can affect its stability and reactivity.
2-Chloro-6-(tert-butoxy)pyridine: Similar but with different positioning of functional groups, leading to variations in reactivity and applications .
Uniqueness: 2-(Tert-butoxy)-6-chloropyridin-3-amine is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer distinct reactivity and stability properties. This combination allows for versatile applications in organic synthesis and potential drug development.
Eigenschaften
Molekularformel |
C9H13ClN2O |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
6-chloro-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)13-8-6(11)4-5-7(10)12-8/h4-5H,11H2,1-3H3 |
InChI-Schlüssel |
PNDBMUGUYMIRAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


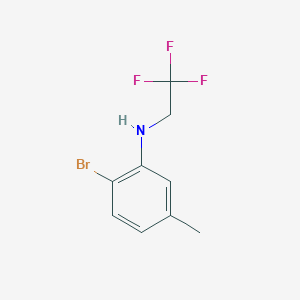
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)
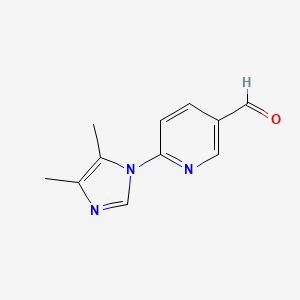
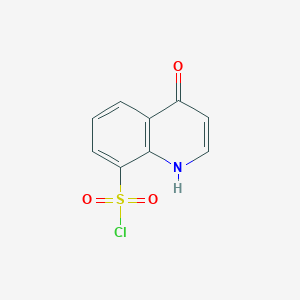
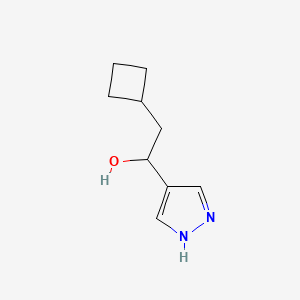
![6-Azaspiro[4.5]decan-7-one](/img/structure/B15274777.png)
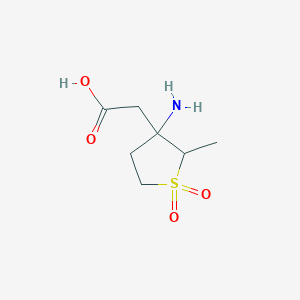
amine](/img/structure/B15274794.png)
amine](/img/structure/B15274797.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
